![molecular formula C21H20N6O2S B2971338 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide CAS No. 941911-90-6](/img/structure/B2971338.png)
2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide
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Overview
Description
The compound “2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-gastric cancer effects .
Synthesis Analysis
The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The reaction may involve nucleophilic addition and subsequent cyclization into a 2-thioxopyrimidine moiety .Scientific Research Applications
I conducted a search for scientific research applications of the compound , but it appears that specific information on unique applications is not readily available in public databases. The compound belongs to a class of chemicals that includes triazolo[4,5-d]pyrimidine derivatives, which have been studied for various potential applications such as drug discovery, organic synthesis, and materials science . However, without more detailed information on the compound itself, it’s challenging to provide a comprehensive analysis of its applications.
Future Directions
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown potential in anti-gastric cancer effects . This suggests that “2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide” and similar compounds could be further explored for their potential in cancer treatment.
Mechanism of Action
Target of Action
The primary target of this compound is the Ubiquitin specific peptidase 28 (USP28) . USP28 is closely associated with the occurrence and development of various malignancies, making it a promising therapeutic target for cancer therapy .
Mode of Action
The compound interacts with its target, USP28, through a terminal free amine group . This interaction is crucial for USP28 inhibition . Docking studies have indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could potentially interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s photothermal conversion ability suggests that it may have good bioavailability .
Result of Action
The compound’s interaction with USP28 results in the inhibition of this enzyme . This can lead to the suppression of various malignancies, as USP28 is closely associated with the occurrence and development of various cancers .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s photothermal conversion ability suggests that light could potentially influence its action . .
properties
IUPAC Name |
2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-29-17-9-5-8-16(12-17)27-20-19(25-26-27)21(24-14-23-20)30-13-18(28)22-11-10-15-6-3-2-4-7-15/h2-9,12,14H,10-11,13H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDOHAANIUMSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)NCCC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide |
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